molecular formula C11H12N2O7 B4010512 1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate

1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate

Cat. No. B4010512
M. Wt: 284.22 g/mol
InChI Key: WFAWVMCQKPCFFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of nitro derivatives typically involves electrophilic nitration, a process well-documented across various substrates. Piórko et al. (1994) described the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine with nitric acid in sulfuric acid, yielding several nitro derivatives, including 7- and 8-nitro derivatives (Piórko et al., 1994). Such processes highlight the potential routes for synthesizing the compound through similar nitration reactions.

Molecular Structure Analysis

The molecular structure of nitro derivatives reveals significant insights into the electronic and spatial configuration affecting their reactivity and properties. The study by Piórko et al. (1994) detailed the crystal and molecular structure of 2,7,8-trinitro-1,4-benzodioxino[2,3-b]pyridine, noting the dihedral angles and planes of nitro groups which influence the molecular interactions and stability (Piórko et al., 1994).

Chemical Reactions and Properties

Chemical reactions involving nitro derivatives, such as their reduction or participation in further nitration, are pivotal for understanding their reactivity. The synthesis and mutagenicity study by Chou et al. (1984) on nitrobenzo[a]pyrene derivatives provides an example of the chemical behavior of nitro compounds under different conditions, which can be extrapolated to understand the reactivity of the compound under discussion (Chou et al., 1984).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for the practical handling and application of chemical compounds. The synthesis of chiral nitro derivatives by Chen Si-haia (2011) illustrates the determination of melting points and yields, which are essential parameters for assessing the purity and stability of synthesized compounds (Chen Si-haia, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical transformations, are vital for understanding the applications and limitations of a compound. The study on organic nitrates by Korzycka et al. (2002) highlights the pharmacological activity of nitrate analogs, shedding light on the potential chemical properties and applications of similar nitro compounds (Korzycka et al., 2002).

Safety and Hazards

Due to the presence of the nitro group and nitrate ester, this compound could potentially be explosive and should be handled with care. It may also pose health risks if ingested or inhaled, and could cause environmental damage if not disposed of properly .

properties

IUPAC Name

1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O7/c1-2-9(20-13(16)17)7-5-10-11(19-4-3-18-10)6-8(7)12(14)15/h5-6,9H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWVMCQKPCFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1[N+](=O)[O-])OCCO2)O[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate
Reactant of Route 2
Reactant of Route 2
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate
Reactant of Route 3
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate
Reactant of Route 4
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate
Reactant of Route 5
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate
Reactant of Route 6
1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propyl nitrate

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